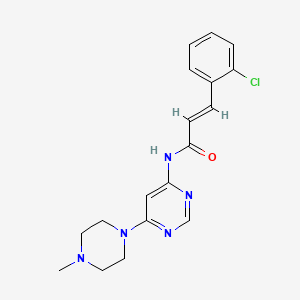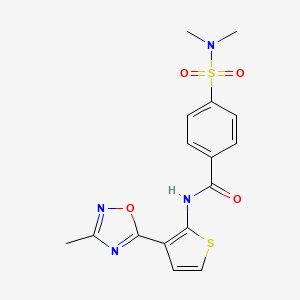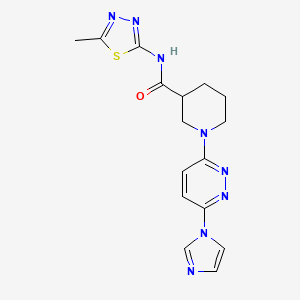![molecular formula C16H18N6O2 B2600020 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034493-75-7](/img/structure/B2600020.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial Activity
This compound has been synthesized and evaluated for its antimicrobial activity against various microorganisms . The antimicrobial properties make it a potential candidate for the development of new antimicrobial drugs .
Anticancer Activity
Compounds with similar structures have shown anticancer properties . Therefore, it’s possible that this compound could also exhibit anticancer activity, although further research is needed to confirm this.
Antioxidant Activity
Similar compounds have demonstrated antioxidant activity . This suggests that “2,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)furan-3-carboxamide” might also possess antioxidant properties, which could be beneficial in the treatment of diseases caused by oxidative stress.
Enzyme Inhibition
Compounds with similar structures have been found to inhibit certain enzymes . This compound could potentially be used in the development of new drugs that target these enzymes.
Use in Energetic Materials
Some compounds with similar structures have been used in the development of energetic materials due to their good thermal stabilities and detonation properties . This compound could potentially have similar applications.
Semiconductor Properties
This compound has been studied for its basic optical, electrochemical, and semiconductor properties . These properties could make it useful in the development of new electronic devices.
Potential Use in Drug Design
Given the diverse pharmacological activities of similar compounds, this compound could be of interest in drug design and discovery . Its structure could potentially be modified to enhance its biological activity and selectivity towards certain targets.
Thermal Stability
Compounds with similar structures have demonstrated superior thermal robustness , suggesting potential applications in environments that require thermally stable materials.
Mechanism of Action
Target of Action
The compound “2,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)furan-3-carboxamide” belongs to the class of 1,2,4-triazoles . Compounds in this class are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
These interactions can lead to changes in the function of the target, which can have therapeutic effects .
Biochemical Pathways
1,2,4-triazoles have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . This suggests that they may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds .
Result of Action
Given the diverse pharmacological activities of 1,2,4-triazoles, it is likely that this compound could have a range of effects at the molecular and cellular level .
Action Environment
The properties of similar compounds suggest that factors such as temperature, ph, and the presence of other chemicals could potentially influence its action .
properties
IUPAC Name |
2,5-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-10-7-13(11(2)24-10)16(23)18-12-5-6-21(8-12)15-4-3-14-19-17-9-22(14)20-15/h3-4,7,9,12H,5-6,8H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGSPLXOHXNTEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B2599938.png)





![(2Z)-6-chloro-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2599947.png)

![N-(2,6-dimethylphenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2599951.png)


![N-benzyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2599954.png)
![Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(cyclopropyl)amino)acetate](/img/structure/B2599955.png)
![2-[7-benzyl-8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2599958.png)